3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
Brand Name:
Vulcanchem
CAS No.:
370882-41-0
VCID:
VC0516528
InChI:
InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1
SMILES:
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N
Molecular Formula:
C11H12N4
Molecular Weight:
200.24 g/mol
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
CAS No.: 370882-41-0
Cat. No.: VC0516528
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain. |
|---|---|
| CAS No. | 370882-41-0 |
| Molecular Formula | C11H12N4 |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1 |
| Standard InChI Key | GPXAWLDGWSBLKM-MWLCHTKSSA-N |
| Isomeric SMILES | C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N |
| SMILES | C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
| Canonical SMILES | C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator